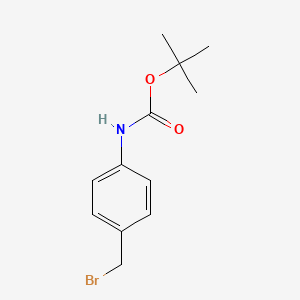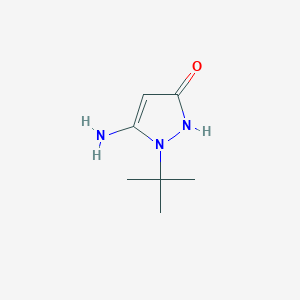
Methyl(2,2,2-trifluoro-1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a chemical compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenylethylamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through nucleophilic addition , but more detailed studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
The compound might be involved in the synthesis of chiral amines , but the downstream effects of this are not clear
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,2,2-trifluoro-1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines .
Scientific Research Applications
Methyl(2,2,2-trifluoro-1-phenylethyl)amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethylamine: Similar in structure but lacks the methyl group.
N-Methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group but has different functional groups attached.
Uniqueness
Methyl(2,2,2-trifluoro-1-phenylethyl)amine is unique due to its specific combination of a trifluoromethyl group and a phenylethylamine backbone. This structure imparts distinctive chemical properties, such as increased stability and reactivity, making it particularly useful in various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARXLQDTVSGAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)
